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molecular formula C8H4FNO3 B128519 5-Fluoroisatoic anhydride CAS No. 321-69-7

5-Fluoroisatoic anhydride

Cat. No. B128519
M. Wt: 181.12 g/mol
InChI Key: UBKGOWGNYKVYEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04346033

Procedure details

24 g (132.5 mmol) of 5-fluoroisatoic acid anhydride are dissolved in 140 ml of dimethyl sulphoxide and treated with 11.8 g (132.5 mmol) of sarcosine. The solution is stirred at 100° C. until the gas evolution ceases (duration: ca 1.5 hours) and subsequently poured into ca 1.2 liters of water. After stirring for 10 minutes, a solid crystallises out. The crystals are filtered off under suction, washed with 1 liter of water and dried. There is obtained 7-fluoro-3,4-dihydro-4-methyl-2H-1,4-benzodiazepine-2,5(1H)-dione of melting point 262°-263° C.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:13]=[C:6]2[C:7]([O:9][C:10](=O)[NH:11][C:5]2=[CH:4][CH:3]=1)=[O:8].[NH:14]([CH2:16]C(O)=O)[CH3:15].O>CS(C)=O>[F:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:11][C:10](=[O:9])[CH2:15][N:14]([CH3:16])[C:7](=[O:8])[C:6]=2[CH:13]=1

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
FC1=CC=C2C(C(=O)OC(N2)=O)=C1
Name
Quantity
140 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
11.8 g
Type
reactant
Smiles
N(C)CC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The solution is stirred at 100° C. until the gas evolution ceases (duration: ca 1.5 hours)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
a solid crystallises out
FILTRATION
Type
FILTRATION
Details
The crystals are filtered off under suction
WASH
Type
WASH
Details
washed with 1 liter of water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC2=C(C(N(CC(N2)=O)C)=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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